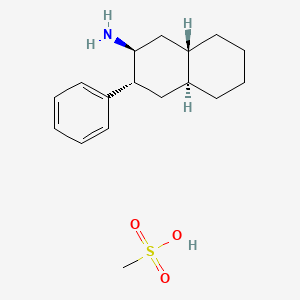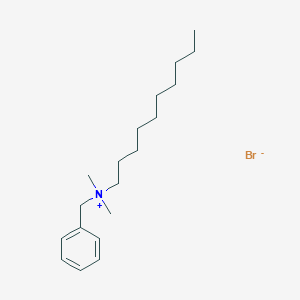
Decyldimethylbenzylammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decyldimethylbenzylammonium bromide is a quaternary ammonium compound widely used for its surfactant and antimicrobial properties. It is commonly found in disinfectants, antiseptics, and cleaning agents due to its ability to disrupt microbial cell membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Decyldimethylbenzylammonium bromide can be synthesized through the quaternization reaction of benzyldimethylamine with decyl bromide. This reaction typically occurs in a solvent such as ethyl alcohol at elevated temperatures (around 80°C) for several days. The product is then purified through recrystallization from acetone .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous processes and advanced purification techniques to ensure the final product meets commercial standards .
Chemical Reactions Analysis
Types of Reactions: Decyldimethylbenzylammonium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in micellization, where it forms micelles in aqueous solutions at certain concentrations .
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles that can replace the bromide ion.
Micellization: This process occurs in aqueous solutions and is influenced by factors such as temperature and concentration.
Major Products: The major products of substitution reactions involving this compound depend on the nucleophile used. For example, reacting with a hydroxide ion would produce a corresponding alcohol.
Scientific Research Applications
Decyldimethylbenzylammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in studies involving cell membrane disruption and antimicrobial activity.
Medicine: Investigated for its potential use in disinfectants and antiseptics.
Industry: Utilized in cleaning agents and disinfectants for its ability to kill bacteria and viruses.
Mechanism of Action
The antimicrobial action of decyldimethylbenzylammonium bromide is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the phospholipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This disruption is facilitated by the hydrophobic decyl chain and the positively charged ammonium group, which interact with the lipid components of the membrane .
Comparison with Similar Compounds
Dodecyldimethylbenzylammonium bromide: Similar in structure but with a longer alkyl chain, leading to different micellization properties.
Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties but different solubility and stability characteristics.
Uniqueness: this compound is unique due to its specific balance of hydrophobic and hydrophilic properties, making it highly effective as a surfactant and antimicrobial agent. Its critical micelle concentration and degree of ionization are distinct compared to its analogs, influencing its behavior in various applications .
Properties
CAS No. |
32014-84-9 |
|---|---|
Molecular Formula |
C19H34BrN |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
benzyl-decyl-dimethylazanium;bromide |
InChI |
InChI=1S/C19H34N.BrH/c1-4-5-6-7-8-9-10-14-17-20(2,3)18-19-15-12-11-13-16-19;/h11-13,15-16H,4-10,14,17-18H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
HUSDIEGEFWRTIN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid, [1-[(butylamino)carbonyl]-1H-benzimidazol-2-yl]-](/img/structure/B14681278.png)
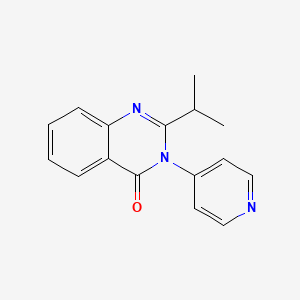
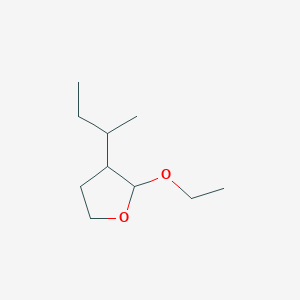
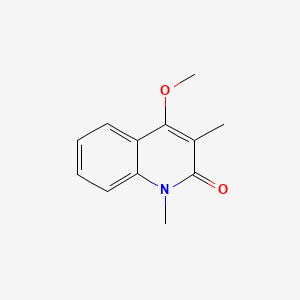



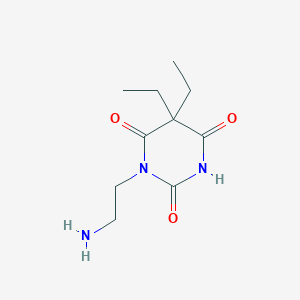

![Pyrimido[5,4-e][1,2,4]triazine-5,7-diamine](/img/structure/B14681331.png)
![n-[2-(4-Methoxybenzoyl)phenyl]acetamide](/img/structure/B14681338.png)

